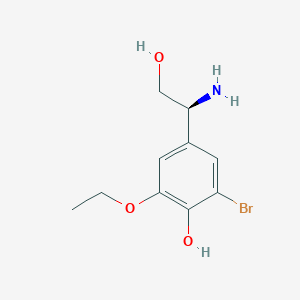
(s)-4-(1-Amino-2-hydroxyethyl)-2-bromo-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, a bromine atom, and an ethoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxyphenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the amino and hydroxyl groups through a series of reactions involving intermediates such as epoxides or aziridines. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom could result in a variety of substituted phenol derivatives.
Applications De Recherche Scientifique
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds with biological molecules, while the bromine atom could participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol: Similar structure but lacks the bromine and ethoxy groups.
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride: Similar structure but in the hydrochloride salt form.
Uniqueness
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol is unique due to the presence of the bromine and ethoxy groups, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H14BrNO3 |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol |
InChI |
InChI=1S/C10H14BrNO3/c1-2-15-9-4-6(8(12)5-13)3-7(11)10(9)14/h3-4,8,13-14H,2,5,12H2,1H3/t8-/m1/s1 |
Clé InChI |
QHNIQZMZSROFJV-MRVPVSSYSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)[C@@H](CO)N)Br)O |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(CO)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


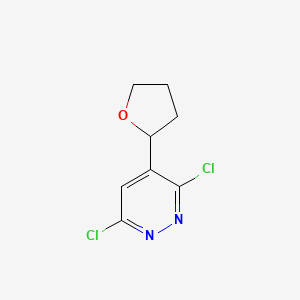

![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)

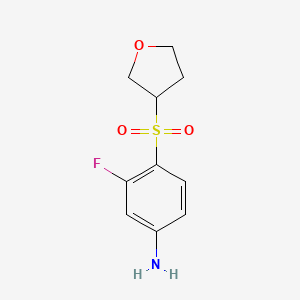
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B15315106.png)
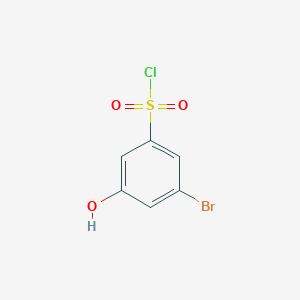
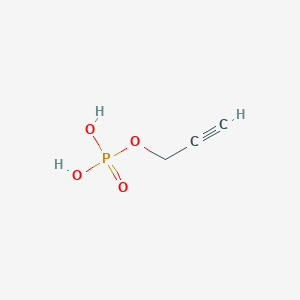
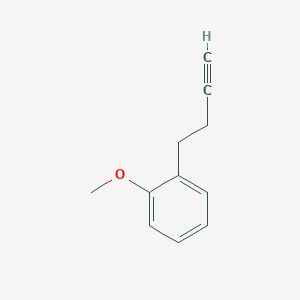
aminehydrochloride](/img/structure/B15315140.png)

![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
